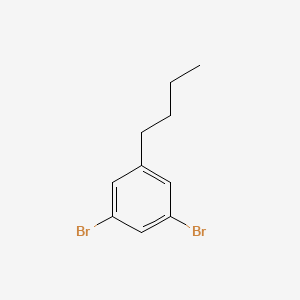

3,5-Dibromo-4-n-butylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

75894-94-9 |

|---|---|

Molecular Formula |

C10H12Br2 |

Molecular Weight |

292.01 g/mol |

IUPAC Name |

1,3-dibromo-5-butylbenzene |

InChI |

InChI=1S/C10H12Br2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 |

InChI Key |

UMRPDJSLYFLVNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 4 N Butylbenzene and Its Precursors

Direct Bromination Approaches to n-Butylbenzene Derivatives

Direct bromination of n-butylbenzene is governed by the principles of electrophilic aromatic substitution, where the alkyl group dictates the position of incoming electrophiles.

Radical Bromination and Side-Chain Selectivity

In contrast to electrophilic aromatic substitution on the ring, bromination can also occur on the alkyl side-chain via a free radical mechanism. This reaction is typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS). Radical bromination is selective for the benzylic position, the carbon atom directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. libretexts.org For n-butylbenzene, this would lead to the formation of 1-bromo-1-phenylbutane. This reaction is not a route to the desired ring-brominated product.

Synthesis via Sequential Functionalization of Benzene (B151609) Ring

Due to the challenges of direct bromination, the synthesis of 3,5-Dibromo-4-n-butylbenzene is best approached through a multi-step sequence that involves the strategic introduction of functional groups to control the regioselectivity of bromination.

Introduction of the n-Butyl Group

A key precursor in many potential synthetic routes is n-butylbenzene. There are several established methods for its synthesis.

One common method is the Friedel-Crafts alkylation of benzene with an n-butyl halide (e.g., 1-chlorobutane) and a Lewis acid catalyst like AlCl₃. However, a significant drawback of this method is the propensity for carbocation rearrangement. The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) as a major byproduct. chemicalbook.com

To circumvent this issue, Friedel-Crafts acylation followed by reduction is a more reliable method for introducing a straight-chain alkyl group. libretexts.orgmasterorganicchemistry.com In this approach, benzene is first acylated with butyryl chloride and AlCl₃ to form butyrophenone. The acyl group is a deactivating, meta-director, and the reaction is not prone to rearrangement. The resulting ketone is then reduced to the corresponding alkane. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed for this transformation, yielding n-butylbenzene. numberanalytics.comslideshare.netmasterorganicchemistry.comsapub.orgjuniperpublishers.com

| Method | Reagents | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Benzene, 1-chlorobutane, AlCl₃ | Single step | Carbocation rearrangement leads to isomeric byproducts (sec-butylbenzene) |

| Friedel-Crafts Acylation followed by Reduction | 1. Benzene, butyryl chloride, AlCl₃ 2. Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) | No rearrangement, yields a clean product | Two-step process |

A plausible synthetic route to this compound involves starting with a precursor that directs bromination to the desired positions. One such strategy begins with the bromination of a suitable aniline (B41778) derivative.

Nitration of n-butylbenzene: n-Butylbenzene can be nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitro-n-butylbenzene. The para isomer, 4-nitro-n-butylbenzene, can be separated as the major product. quickcompany.in

Reduction to 4-n-butylaniline: The nitro group of 4-nitro-n-butylbenzene is then reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with metals in acidic solution (e.g., Sn, HCl). This yields 4-n-butylaniline. chemicalbook.comquickcompany.in

Dibromination of 4-n-butylaniline: The amino group is a very strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the n-butyl group, bromination of 4-n-butylaniline with two equivalents of bromine will occur at the two ortho positions, yielding 2,6-dibromo-4-n-butylaniline.

Sandmeyer Reaction: The final step is the removal of the amino group. This is accomplished via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The 2,6-dibromo-4-n-butylaniline is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, however for the removal of the amino group and replacement with hydrogen, hypophosphorous acid (H₃PO₂) is used. This sequence results in the target molecule, this compound. libretexts.org

| Step | Starting Material | Reagents | Product |

| 1 | n-Butylbenzene | HNO₃, H₂SO₄ | 4-Nitro-n-butylbenzene |

| 2 | 4-Nitro-n-butylbenzene | H₂, Pd/C or Sn, HCl | 4-n-Butylaniline |

| 3 | 4-n-Butylaniline | 2 Br₂ | 2,6-Dibromo-4-n-butylaniline |

| 4 | 2,6-Dibromo-4-n-butylaniline | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | This compound |

An alternative, though likely more challenging route, would involve the Friedel-Crafts acylation of 1,3-dibromobenzene. The two bromine atoms strongly deactivate the ring, making the acylation with butyryl chloride difficult. If successful, the resulting 3,5-dibromobutyrophenone could then be reduced to the final product. libretexts.org

Friedel-Crafts Alkylation with n-Butyl Halides

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. byjus.comlibretexts.org This reaction involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commt.com The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile and attacks the aromatic ring, replacing a hydrogen atom. byjus.comlibretexts.org

However, direct Friedel-Crafts alkylation of benzene or bromobenzene (B47551) with an n-butyl halide to selectively produce 4-n-butylbromobenzene or subsequently this compound is challenging. One major issue is that the product of the reaction, an alkylbenzene, is more reactive than the starting material, which can lead to polyalkylation. cerritos.edu Another significant problem is the potential for carbocation rearrangement. The initially formed primary n-butyl carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene derivatives instead of the desired n-butyl product. cerritos.edu

Coupling Reactions for Alkyl Chain Attachment

To circumvent the issues associated with Friedel-Crafts alkylation, various cross-coupling reactions are employed to attach the n-butyl group. These methods offer greater control and selectivity.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For instance, n-butylmagnesium bromide can be coupled with a dibromobenzene derivative to introduce the n-butyl group. jcu.edu.au

Suzuki Coupling: A versatile and widely used method, the Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org To synthesize a precursor for this compound, 4-n-butylphenylboronic acid could be coupled with a dibromo-substituted precursor. sci-hub.se

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium. jcu.edu.au

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. nih.gov

These coupling reactions are generally more reliable for forming specific C-C bonds without the risk of carbocation rearrangements.

Stepwise Bromination Strategies for Specific Regioisomers

Achieving the desired 3,5-dibromo substitution pattern around the 4-n-butyl group requires careful strategic planning of the bromination steps. The directing effects of the substituents on the benzene ring are crucial.

Starting with n-butylbenzene, direct bromination would primarily yield a mixture of ortho- and para-brominated products due to the ortho-, para-directing nature of the alkyl group. To achieve the 3,5-dibromo substitution, a different approach is necessary. One strategy involves starting with a compound that already has directing groups in the desired positions. For example, starting with a compound that has substituents at the 1 and 3 positions can direct bromination to the 5 position.

A common strategy involves the bromination of a precursor where the desired substitution pattern is favored. For example, the bromination of 1,3,5-tri-tert-butylbenzene (B73737) is a known method to produce 1-bromo-3,5-di-tert-butylbenzene. chemspider.com While this specific example uses tert-butyl groups, the principle of using existing substituents to direct incoming groups is fundamental in aromatic synthesis. masterorganicchemistry.com

Synthesis from Substituted Anilines via Diazotization

A powerful method for introducing a variety of substituents onto an aromatic ring is through the diazotization of an aniline derivative, followed by a Sandmeyer or related reaction. libretexts.org

This process typically involves the following steps:

Diazotization: A primary arylamine is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. libretexts.orgsmolecule.com

Substitution: The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr for bromination) in a Sandmeyer reaction to replace the diazonium group with a bromine atom. smolecule.com

For the synthesis of this compound, one could envision starting with 4-n-butylaniline. chemsrc.com Bromination of 4-n-butylaniline would likely lead to 2,6-dibromo-4-n-butylaniline due to the strong activating and ortho-directing effect of the amino group. This dibrominated aniline could then be a precursor.

Alternatively, one could start with an aniline that leads to the desired bromination pattern. For instance, starting with p-toluidine (B81030) (4-methylaniline), dibromination occurs ortho to the amino group. Subsequent diazotization and removal of the amino group can yield 3,5-dibromotoluene. libretexts.org A similar strategy could be adapted for the n-butyl analogue.

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis helps in devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Exploration of Organometallic Intermediates (e.g., Aryllithium, Aryl Grignard Reagents)

Organometallic intermediates like aryllithium and aryl Grignard reagents are potent nucleophiles and are invaluable in forming new carbon-carbon bonds. msu.edumasterorganicchemistry.com

Aryllithium Reagents: These can be prepared by the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation of an aromatic ring. google.comuncw.edu The aryllithium species can then react with an electrophile. For instance, an appropriately substituted dibromobenzene could be lithiated and then reacted with an n-butylating agent. However, care must be taken as some aryllithium reagents can be unstable. uncw.edu

Aryl Grignard Reagents: Formed by reacting an aryl halide with magnesium metal, Grignard reagents are widely used for alkylation. masterorganicchemistry.comorganic-chemistry.org An aryl Grignard reagent can be coupled with an alkyl halide, often in the presence of a transition metal catalyst. organic-chemistry.orgbeilstein-journals.org For example, a dibromophenylmagnesium bromide could be reacted with an n-butyl halide.

Cross-Coupling Precursors (e.g., Boronic Acids, Stannanes)

As mentioned in section 2.2.1.2, cross-coupling reactions are a cornerstone of modern organic synthesis. The preparation of suitable precursors is a key step.

Boronic Acids and Esters: Arylboronic acids and their esters are crucial for Suzuki-Miyaura coupling reactions. libretexts.org For example, (3,5-dibromophenyl)boronic acid is a known compound that can be used in cross-coupling reactions to introduce the 3,5-dibromophenyl moiety. sigmaaldrich.comacs.org One could potentially synthesize 3,5-dibromo-4-n-butylphenylboronic acid and use it in further synthetic transformations.

Stannanes: Organostannanes are the organometallic partners in Stille cross-coupling reactions. jcu.edu.au These are typically prepared by reacting an organolithium or Grignard reagent with a trialkyltin halide.

The table below summarizes some of the key reactions and reagents involved in the synthesis of this compound and its precursors.

| Reaction Type | Reagents/Catalysts | Purpose | Reference |

| Friedel-Crafts Alkylation | n-Butyl halide, AlCl₃/FeCl₃ | Attaching an alkyl group to an aromatic ring | byjus.commt.com |

| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | C-C bond formation | jcu.edu.au |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | C-C bond formation | libretexts.orglibretexts.org |

| Stille Coupling | Organostannane, Pd catalyst | C-C bond formation | jcu.edu.au |

| Diazotization | NaNO₂, HCl | Conversion of aniline to diazonium salt | libretexts.orgsmolecule.com |

| Sandmeyer Reaction | CuBr | Replacement of diazonium group with bromine | smolecule.com |

| Organolithium Formation | Aryl halide, alkyllithium | Creation of a potent nucleophile | google.comuncw.edu |

| Grignard Reagent Formation | Aryl halide, Mg | Creation of a potent nucleophile | masterorganicchemistry.comorganic-chemistry.org |

Chemical Reactivity and Advanced Derivatization of 3,5 Dibromo 4 N Butylbenzene

Substitution Reactions at Bromine Sites

The carbon-bromine (C-Br) bonds on the benzene (B151609) ring are the primary sites of reactivity. The bromine atoms can be replaced by a variety of nucleophiles or coupled with other organic fragments, typically with the aid of a metal catalyst. These transformations enable the selective formation of new carbon-carbon, carbon-nitrogen, and other heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com Unlike the more common SN1 and SN2 reactions, the SNAr mechanism does not occur on typical aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. chemistrysteps.comnih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

The structure of 3,5-Dibromo-4-n-butylbenzene lacks any strong electron-withdrawing groups. The n-butyl group is an electron-donating group, and the bromine atoms are only weakly deactivating. Consequently, the aromatic ring is not sufficiently electron-deficient to be susceptible to attack by most nucleophiles under standard SNAr conditions. youtube.com Reactions with very strong nucleophiles like the amide anion (NH₂⁻) can sometimes proceed through a different, high-energy pathway known as the elimination-addition (benzyne) mechanism, but this typically requires harsh reaction conditions. chemistrysteps.comyoutube.com Due to the lack of activating groups, this compound is generally considered an unreactive substrate for the classical addition-elimination SNAr pathway.

The most powerful and versatile methods for the derivatization of this compound involve metal-catalyzed cross-coupling reactions. In these processes, a transition metal catalyst, most commonly palladium, facilitates the formation of a new bond between a carbon atom of the aryl halide and a carbon or nitrogen atom from another reagent. nih.gov The two bromine atoms on the molecule allow for mono- or di-substitution, providing a pathway to a wide array of derivatives.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds (typically boronic acids or esters). The reaction is catalyzed by a palladium(0) complex and requires a base. This method is widely used to synthesize biaryl compounds.

For this compound, a Suzuki coupling could be used to replace one or both bromine atoms with various aryl or heteroaryl groups. By controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can often be achieved.

Hypothetical Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product (Mono-arylation) |

|---|

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is unique in that it typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. It is a highly reliable method for synthesizing arylalkynes.

Applied to this compound, this reaction would allow for the introduction of one or two alkynyl groups. These products can serve as valuable intermediates for further transformations or as building blocks for conjugated materials.

Hypothetical Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product (Mono-alkynylation) |

|---|

The Negishi and Stille couplings are additional powerful methods for C-C bond formation that offer complementary scope to the Suzuki reaction.

Negishi Coupling: This reaction couples an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous in certain cases.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin reagent (organostannane), catalyzed by palladium. A key advantage of the Stille reaction is the tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback.

Both reactions could be applied to this compound to introduce a diverse range of alkyl, vinyl, or aryl substituents at the bromine-bearing positions.

Hypothetical Negishi and Stille Coupling Reactions

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst | Product (Mono-substitution) |

|---|---|---|---|---|

| Negishi | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | 3-Bromo-5-phenyl-4-n-butylbenzene |

| Stille | this compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-Bromo-5-phenyl-4-n-butylbenzene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine (primary or secondary). This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. It requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a strong base.

This reaction would enable the conversion of the C-Br bonds of this compound into C-N bonds, providing access to a range of substituted anilines. As with other cross-coupling reactions, selective mono-amination or di-amination can be targeted by adjusting the reaction conditions and stoichiometry.

Hypothetical Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Product (Mono-amination) |

|---|

Electrophilic Aromatic Substitution on the Activated Ring System

Nitration and Sulfonation Reactions

Aromatic nitration and sulfonation are fundamental electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org These reactions introduce a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the aromatic ring, respectively.

Nitration: The nitration of this compound is achieved by treatment with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). uomustansiriyah.edu.iqbyjus.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+). libretexts.orglibretexts.org The benzene ring then attacks this ion. byjus.com Given the directing effects of the existing substituents, the substitution is expected to occur at the positions ortho and para to the n-butyl group (C2, C4, C6), leading to a mixture of isomeric products.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO3) in concentrated sulfuric acid. byjus.comlibretexts.org The electrophile in this reaction is SO3. youtube.com The reaction is reversible, a feature that can be synthetically useful. libretexts.org Similar to nitration, sulfonation of this compound would yield a mixture of sulfonic acid derivatives at the 2, 4, and 6 positions.

| Reaction | Reagents | Electrophile | Potential Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Mixture including 2,4-Dibromo-1-n-butyl-6-nitrobenzene and 2,6-Dibromo-1-n-butyl-4-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ (Fuming) | SO₃ (Sulfur trioxide) | Mixture including 2,4-Dibromo-1-n-butyl-6-benzenesulfonic acid and 2,6-Dibromo-1-n-butyl-4-benzenesulfonic acid |

Transformations Involving the n-Butyl Side Chain

The n-butyl group provides a secondary site for chemical modification, distinct from the aromatic ring.

Oxidation Reactions (e.g., to Carboxylic Acids)

Alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group (-COOH), provided the carbon atom attached to the ring (the benzylic carbon) bears at least one hydrogen atom. libretexts.orgtestbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium are commonly used for this transformation. testbook.com The length of the alkyl chain is irrelevant, as the entire chain is cleaved, leaving only the carboxylic acid group attached to the ring. testbook.com The n-butyl group on this compound has two benzylic hydrogens, making it susceptible to this reaction. The oxidation would yield 3,5-dibromobenzoic acid.

| Transformation | Reagents | Reactive Site | Product |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or K₂Cr₂O₇, H⁺ | Benzylic C-H bonds | 3,5-Dibromobenzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or peroxide) | Benzylic C-H bonds | 1-(1-Bromobutyl)-3,5-dibromobenzene |

Halogenation of the Alkyl Chain (e.g., Benzylic Bromination)

The benzylic position of an alkylbenzene is particularly reactive towards free-radical halogenation. libretexts.org Benzylic bromination is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.orgchadsprep.com This method is preferred over using Br2, as it maintains a low concentration of bromine, minimizing undesired electrophilic addition to the aromatic ring. chadsprep.com The reaction proceeds via a resonance-stabilized benzylic radical, explaining the high regioselectivity for this position. chemistrysteps.com Treatment of this compound with NBS would result in the substitution of a hydrogen atom at the benzylic carbon with a bromine atom, yielding 1-(1-bromobutyl)-3,5-dibromobenzene.

Formation of Polybrominated Derivatives and Their Controlled Synthesis

Further bromination of this compound involves electrophilic aromatic substitution. As established, the remaining vacant positions on the ring (C2, C4, C6) are activated for substitution. The synthesis of polybrominated derivatives can be achieved by treating the substrate with molecular bromine (Br2) and a Lewis acid catalyst, such as iron(III) bromide (FeBr3). quimicaorganica.org

The synthesis can be controlled to achieve specific levels of bromination by carefully managing the reaction conditions.

Stoichiometry: Using one equivalent of Br2 would favor the introduction of a single additional bromine atom, likely resulting in a mixture of 1,3,5-tribromo-2-n-butylbenzene and 1,3,5-tribromo-4-n-butylbenzene.

Reaction Conditions: Milder conditions (lower temperature, less active catalyst) would favor mono-substitution, while harsher conditions (higher temperature, excess bromine) would drive the reaction towards the exhaustive substitution of all available ring hydrogens, potentially leading to 1-n-butyl-2,3,4,5,6-pentabromobenzene.

The precise ratio of isomers formed depends on a delicate balance of steric hindrance and the electronic directing effects of the substituents already present on the ring. gla.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,5-Dibromo-4-n-butylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding the molecule's conformational preferences in solution.

Based on the structure of this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the protons of the n-butyl chain. The two aromatic protons are chemically equivalent and would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The n-butyl group would give rise to four sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The expected ¹³C NMR spectrum would show six distinct signals: two for the non-equivalent aromatic carbons and four for the carbons of the n-butyl chain.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the n-butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the n-butyl chain based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for confirming the attachment of the n-butyl group to the aromatic ring by showing a correlation between the benzylic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the case of this compound, NOESY can reveal through-space interactions between the protons of the n-butyl chain and the aromatic protons, offering insights into the preferred conformation of the butyl group relative to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ar-H | ~7.5 (s, 2H) | - |

| Ar-C (C-Br) | - | ~125 |

| Ar-C (C-H) | - | ~130 |

| Ar-C (C-alkyl) | - | ~145 |

| -CH₂-Ar | ~2.6 (t, 2H) | ~35 |

| -CH₂-CH₂-Ar | ~1.6 (m, 2H) | ~33 |

| -CH₂-CH₃ | ~1.4 (m, 2H) | ~22 |

| -CH₃ | ~0.9 (t, 3H) | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Conformational Analysis of the n-Butyl Chain via NMR

The flexibility of the n-butyl chain results in multiple possible conformations (rotamers) in solution. NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH) and NOESY data, can provide information about the relative populations of these conformers. nih.govauremn.org.br By applying the Karplus equation, which relates the dihedral angle to the coupling constant, the preferred orientation of the butyl chain can be inferred. Low-temperature NMR studies can also be employed to slow down the conformational exchange, potentially allowing for the observation of individual rotamers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netnih.gov For this compound (C₁₀H₁₂Br₂), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, in an approximate ratio of 1:2:1.

The fragmentation pathways of this compound upon ionization can be investigated using techniques like tandem mass spectrometry (MS/MS). The most common fragmentation for alkylbenzenes is the benzylic cleavage, leading to the loss of a propyl radical to form a stable tropylium-like ion. core.ac.ukyoutube.com Another likely fragmentation is the loss of a bromine atom.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₂⁷⁹Br₂ | 290.9358 |

| [M+2]⁺ | C₁₀H₁₂⁷⁹Br⁸¹Br | 292.9338 |

| [M+4]⁺ | C₁₀H₁₂⁸¹Br₂ | 294.9317 |

| [M-C₃H₇]⁺ | C₇H₅Br₂ | 246.8763 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal provides information that can be used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsion angles. This technique would provide an unambiguous confirmation of the molecular structure and offer insights into the intermolecular interactions, such as van der Waals forces and potential halogen bonding, that govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are complementary and are used to identify functional groups and gain insights into molecular structure and conformation. nih.gov

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the n-butyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

C-H bending vibrations: For both aromatic and aliphatic C-H bonds.

C-Br stretching: Expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Conformational changes in the n-butyl chain can lead to subtle shifts in the vibrational frequencies, and these can sometimes be observed by comparing spectra recorded at different temperatures or in different phases. longdom.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| Aliphatic C-H bend | 1470 - 1370 |

Electronic Spectroscopy (UV-Vis) for Aromatic System Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. tanta.edu.eg For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Benzene itself exhibits two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. The presence of the bromo and n-butyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The bromine atoms, with their lone pairs of electrons, can participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* transitions. youtube.comstackexchange.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Conformational Flexibility

The conformational flexibility of 3,5-Dibromo-4-n-butylbenzene is primarily dictated by the n-butyl group attached to the benzene (B151609) ring. The rotation around the single bonds within the butyl chain allows the molecule to adopt various spatial arrangements or conformations.

Computational studies on n-butylbenzene have identified multiple stable conformers. nih.govaip.org These conformers differ in the orientation of the butyl chain relative to the plane of the benzene ring. The flexibility of the alkyl chain is a key characteristic, leading to several conformational isomers that can coexist. aip.org For this compound, the presence of two bulky bromine atoms adjacent to the n-butyl group would likely introduce steric hindrance, which could influence the relative energies of these conformers and the energy barriers for rotation between them. The steric interactions between the bromine atoms and the hydrogens of the butyl chain would be a significant factor in determining the preferred conformations.

The study of similar molecules, like para-dialkylbenzenes, further underscores the complexity of conformational landscapes in such systems. aip.org Computational methods, particularly those that include dispersion effects like B3LYP-D and M06-2X functionals, have been shown to provide accurate geometrical parameters for alkylbenzenes, which would be crucial for accurately modeling the conformational preferences of this compound. nih.gov

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers, distinguished by the dihedral angles of the n-butyl chain. The relative populations of these conformers at a given temperature could be predicted using statistical mechanics based on their computed energies.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Description of n-butyl chain orientation | Predicted Relative Stability |

| I | Anti (trans) arrangement of the first two C-C bonds | Likely one of the most stable conformers |

| II | Gauche arrangement of the first two C-C bonds | Slightly less stable than the anti conformer |

| III | Other combinations of gauche and anti arrangements | Varying stabilities, generally higher in energy |

Note: This table is illustrative and based on the known conformational preferences of n-butylbenzene. The actual relative stabilities for this compound would require specific computational studies.

Intermolecular Interactions

The intermolecular interactions of this compound are expected to be diverse and play a critical role in its condensed-phase properties. The presence of both nonpolar (the n-butyl chain and benzene ring) and polarizable (the bromine atoms) moieties allows for a range of interactions.

Studies on dibrominated benzene derivatives have highlighted the importance of several types of non-covalent interactions in the solid state. mdpi.comresearchgate.net These include:

Halogen Bonding: The bromine atoms can act as electrophilic regions (the "sigma-hole") and interact with nucleophilic sites on adjacent molecules.

Br···Br Interactions: Close contacts between bromine atoms on neighboring molecules can be attractive and contribute to the stability of the crystal lattice. researchgate.net

C–H···Br Hydrogen Bonds: The hydrogen atoms of the butyl chain or the benzene ring can form weak hydrogen bonds with the bromine atoms of nearby molecules. mdpi.com

π-Stacking: The aromatic rings can stack on top of each other, leading to attractive π-π interactions. The substitution pattern on the ring can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

C–Br···π Interactions: A bromine atom of one molecule can interact with the π-system of the benzene ring of another molecule. mdpi.com

Molecular dynamics simulations of liquid benzene and its derivatives show that π-π interactions are a defining feature of their liquid structure. researchgate.net For this compound, a combination of these interactions would govern its packing in the solid state and its behavior in solution. The interplay between these different types of interactions can lead to complex structural motifs and polymorphism in the solid state. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for predicting reactivity or properties (excluding biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property or activity. ecetoc.org While no specific QSAR models for this compound are documented, the principles of QSAR can be applied to predict its physicochemical properties and chemical reactivity based on models developed for similar classes of compounds like alkylbenzenes and polyhalogenated aromatic hydrocarbons. scope-journal.comscience.gov

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural features of a molecule. These descriptors are then correlated with an experimental property using statistical methods.

Predicting Physicochemical Properties

For a compound like this compound, QSAR models could be used to predict a variety of physicochemical properties. Studies on alkylbenzenes have successfully used QSAR to predict properties such as:

Boiling point amazonaws.com

Enthalpy of vaporization researchgate.net

Critical temperature, pressure, and volume scope-journal.comresearchgate.net

n-Octanol/water partition coefficient (logP) researchgate.net

The molecular descriptors used in these models often fall into several categories:

Topological Indices: These are numerical values derived from the graph representation of the molecule (e.g., Wiener index, Randic index). They describe the size, shape, and branching of the molecule. amazonaws.com

Constitutional Descriptors: These include simple counts of atoms, bonds, rings, and molecular weight.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

Table 2: Examples of Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Property Encoded | Relevance for Prediction |

| Topological | Wiener Index | Molecular size and branching | Correlates with bulk properties like boiling point. amazonaws.com |

| Constitutional | Molecular Weight | Mass of the molecule | Fundamental property influencing many physical characteristics. |

| Quantum-Chemical | Polarizability | Deformability of the electron cloud | Important for predicting intermolecular interactions and reactivity. |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule | Influences solubility and intermolecular forces. |

By applying a validated QSAR model developed for a set of structurally related brominated alkylbenzenes, one could estimate these properties for this compound without the need for experimental measurement.

Predicting Chemical Reactivity

QSAR models can also be developed to predict the chemical reactivity of compounds. For polyhalogenated aromatic compounds, QSAR models have been used to estimate their potential for environmental degradation or their binding affinity to certain receptors, which can be an indicator of reactivity. researchgate.netnih.gov

Descriptors related to the electronic structure of the molecule are particularly important for reactivity prediction. For this compound, descriptors such as:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of the molecule to donate electrons (i.e., its nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of the molecule to accept electrons (i.e., its electrophilicity).

HOMO-LUMO Gap: An indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Partial Atomic Charges: Can indicate the most likely sites for electrophilic or nucleophilic attack.

For instance, a QSAR model for the susceptibility of brominated aromatics to nucleophilic substitution might use the LUMO energy and the partial charge on the carbon atoms bonded to the bromine atoms as key descriptors. Such a model could predict the relative ease with which the bromine atoms on this compound could be displaced in a chemical reaction. The development of such models relies on having a consistent set of experimental reactivity data for a series of related compounds.

Applications in Advanced Materials Science and Organic Synthesis

Precursor for Organic Electronic Materials

The specific arrangement of reactive bromine sites and the solubilizing n-butyl group makes 3,5-Dibromo-4-n-butylbenzene a valuable precursor in the synthesis of materials for organic electronics. These materials are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication.

Building Block for Oligomers and Polymers for Organic Semiconductors

The development of organic semiconductors is a cornerstone of modern materials science, with applications ranging from transistors to sensors. ucm.es this compound serves as a key monomer for the synthesis of π-conjugated oligomers and polymers, which are the active components in these devices. ucm.esresearchgate.net The bromine atoms on the benzene (B151609) ring are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the step-wise extension of the conjugated system. This controlled polymerization enables the fine-tuning of the electronic properties of the resulting materials.

The n-butyl group plays a crucial role by enhancing the solubility of the resulting oligomers and polymers in common organic solvents. ossila.com This improved processability is essential for fabricating thin films, a critical step in device manufacturing. The steric hindrance provided by the butyl group can also influence the packing of the polymer chains in the solid state, which in turn affects charge carrier mobility, a key performance metric for organic semiconductors.

| Property | Significance in Organic Semiconductors |

|---|---|

| Two Reactive Bromine Sites | Enables polymerization and extension of the π-conjugated system through cross-coupling reactions. |

| n-Butyl Group | Enhances solubility for solution processing and influences solid-state packing. |

| Aromatic Core | Forms the backbone of the conjugated system, crucial for charge transport. |

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic and physical properties of polymers and small molecules derived from this compound make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). google.com In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. google.com The ability to tune the bandgap of the synthesized polymers allows for the generation of light of specific colors.

In the context of OPVs, materials derived from this building block can act as the electron donor material in the active layer of a bulk heterojunction solar cell. google.com The design of these materials aims to optimize light absorption and facilitate efficient charge separation and transport, which are critical for high-performance solar cells. The versatility of the dibrominated precursor allows for the systematic modification of the chemical structure to achieve desired energy levels and morphologies for efficient device operation.

Intermediate in the Synthesis of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The rigid core and flexible side chains characteristic of liquid crystalline molecules can be constructed using this compound as a key intermediate.

The benzene ring provides the necessary rigid core, while the n-butyl group acts as a flexible tail. The bromine atoms serve as handles for further chemical modifications, allowing for the attachment of other molecular fragments to create the desired mesogenic (liquid crystal-forming) properties. For example, coupling reactions can be used to link the dibrominated core to other aromatic units, extending the molecular length and anisotropy, which are crucial for the formation of liquid crystal phases. The steric bulk of the n-butyl group can also influence the type of liquid crystal phase (e.g., nematic, smectic) that is formed.

Role in Supramolecular Chemistry and Molecular Recognition (e.g., as linkers)

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nptel.ac.in1088press.it this compound and its derivatives can act as "linkers" or "spacers" in the construction of large, well-defined supramolecular assemblies. rsc.org The directional nature of the bonds that can be formed from the two bromine atoms allows for the programmed assembly of complex architectures. ajwilsonresearch.com

In the field of molecular recognition, which is the specific binding of a guest molecule to a complementary host molecule, derivatives of this compound can be incorporated into host molecules. nih.gov The n-butyl group can contribute to creating a specific binding pocket, while the aromatic ring can participate in π-π stacking interactions, a common force in molecular recognition. nptel.ac.in The ability to functionalize the bromine positions allows for the introduction of specific recognition sites, such as hydrogen bond donors or acceptors. ajwilsonresearch.com This makes these molecules valuable components in the design of sensors and molecular machines. 1088press.it

Development of Novel Organic Building Blocks for Complex Molecule Synthesis

The reactivity of the two bromine atoms in this compound makes it a versatile starting material for the synthesis of more complex and highly functionalized organic molecules. cymitquimica.com These novel building blocks are then used in a wide range of applications, from pharmaceuticals to materials science.

Scaffolds for Multi-Functionalized Aromatic Systems

Aromatic systems with multiple functional groups are important targets in organic synthesis due to their prevalence in natural products, pharmaceuticals, and functional materials. This compound provides a robust scaffold upon which multiple functional groups can be installed with a high degree of control.

Synthetic Intermediates for Specialty Chemicals and Reagents

The strategic placement of two bromine atoms on the aromatic ring of this compound makes it a highly useful intermediate in the synthesis of more complex molecules. These bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the construction of larger, multi-functionalized aromatic systems. While direct research on this compound is limited, the reactivity of analogous compounds such as 1,3-dibromo-5-tert-butylbenzene (B189841) provides insight into its potential synthetic utility.

For instance, similar dibrominated benzene derivatives are employed in the synthesis of complex organic structures like endo-functionalized cyclic oligophenylenes. In these syntheses, the bromine atoms serve as handles for Suzuki-Miyaura cross-coupling reactions, enabling the step-wise construction of large macrocycles. The n-butyl group in this compound can influence the solubility and packing of the resulting materials.

The general synthetic utility of di- and tri-substituted benzene derivatives is well-established. For example, the synthesis of 3,5-di-tert-butylphenol (B75145) has been achieved starting from 1-bromo-3,5-di-tert-butylbenzene, showcasing the conversion of a bromo-substituent to a hydroxyl group. cdnsciencepub.com Similarly, the synthesis of 3,5-dibromobenzaldehyde (B114249) from tribromobenzene highlights the transformation of a bromine atom into a formyl group. acs.org These examples underscore the potential of this compound to be converted into a variety of specialty chemicals and reagents through established synthetic methodologies.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Potential Product | Application Area |

| This compound | 1. n-BuLi, 2. B(OiPr)₃, 3. H₂O/H⁺ | 3-Bromo-5-(dihydroxyboryl)-4-n-butylbenzene | Intermediate for cross-coupling reactions |

| This compound | Pd catalyst, Arylboronic acid | 3-Aryl-5-bromo-4-n-butylbenzene | Precursor for advanced materials |

| This compound | CuCN, heat | 3-Bromo-5-cyano-4-n-butylbenzene | Intermediate for pharmaceuticals/agrochemicals |

| This compound | Mg, THF, then H₂O | 3-Bromo-4-n-butylbenzene | Building block for further synthesis |

Catalysis and Ligand Design (e.g., as precursors to phosphine (B1218219) ligands)

Phosphine ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and modulate its catalytic activity and selectivity. tcichemicals.com The electronic and steric properties of the phosphine ligand are key to the performance of the catalyst. Aryl bromides, such as this compound, are common precursors for the synthesis of triarylphosphine ligands.

The synthesis of phosphine ligands from aryl bromides typically involves a reaction with a phosphine source, such as diphenylphosphine (B32561) (HPPh₂) or its lithium or potassium salts (LiPPh₂ or KPPh₂), often catalyzed by a transition metal like palladium or nickel. The two bromine atoms on this compound offer the potential to introduce two phosphine groups, leading to the formation of bidentate phosphine ligands, also known as pincer ligands if the substitution pattern allows for tridentate coordination.

The n-butyl group on the benzene ring can impart specific steric bulk and solubility characteristics to the resulting phosphine ligand. The steric hindrance around the phosphorus atom is a critical parameter in ligand design, influencing the coordination geometry and the accessibility of the metal center. The solubility of the ligand and the resulting metal complex is also a practical consideration in catalysis.

While no specific phosphine ligands derived from this compound are documented in the reviewed literature, the general synthetic strategies are well-established for analogous dibromoarenes. beilstein-journals.org For example, reacting a dibromoarene with a phosphide (B1233454) nucleophile is a common method for creating diphosphine ligands. researchgate.net

Table 2: Hypothetical Phosphine Ligand Synthesis from this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Hypothetical Product Ligand | Potential Catalytic Application |

| This compound | 2 eq. HPPh₂ | Pd(dba)₂ / dppf, NaOtBu | 1,3-Bis(diphenylphosphino)-4-n-butylbenzene | Cross-coupling reactions (e.g., Suzuki, Heck) |

| This compound | 2 eq. LiPPh₂ | THF | 1,3-Bis(diphenylphosphino)-4-n-butylbenzene | Hydrogenation, hydroformylation |

| 3-Bromo-5-lithio-4-n-butylbenzene | PCl₃ | - | Tris(3-bromo-5-(4-n-butylphenyl))phosphine | Intermediate for more complex ligands |

The resulting phosphine ligands could be used in a variety of transition metal-catalyzed reactions. The specific properties endowed by the 3,5-dibromo-4-n-butylphenyl backbone would need to be experimentally determined to assess their efficacy in catalytic applications.

Conclusion and Future Research Directions

Summary of Current Research Insights on 3,5-Dibromo-4-n-butylbenzene

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge surrounding this compound. There are currently no published studies that detail the synthesis, characterization, or application of this specific compound. Research in the field of substituted bromobenzenes has extensively covered related molecules, particularly those with tert-butyl groups or different substitution patterns. However, specific data for the n-butyl isomer, this compound, is not available. This lack of information underscores the novelty of this compound and the wide-open field for future investigation.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is, at present, entirely theoretical. The presence of two bromine atoms on the aromatic ring suggests a high potential for a variety of cross-coupling reactions. These could include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The outcomes of these reactions would be heavily influenced by the directing effects and steric hindrance imparted by the n-butyl group at the 4-position.

Synthetic opportunities for this compound could begin with the direct bromination of 4-n-butylbenzene. However, controlling the regioselectivity to achieve the desired 3,5-dibromo substitution pattern would be a primary challenge. Alternative multi-step synthetic routes, potentially starting from a pre-functionalized benzene (B151609) derivative, would need to be explored and optimized.

Potential for Novel Material Development Beyond Current Applications

Given that there are no current applications for this compound, its potential for novel material development is a field ripe for exploration. The dibromo functionality serves as a versatile handle for polymerization and the synthesis of advanced materials. By strategically employing cross-coupling reactions, this compound could serve as a monomer or building block for:

Conjugated Polymers: Incorporation into polymer backbones could lead to materials with interesting electronic and photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The n-butyl group would likely enhance solubility, a crucial factor for the processability of such materials.

Liquid Crystals: The rigid aromatic core combined with the flexible n-butyl chain is a common structural motif in liquid crystalline materials. The specific substitution pattern of this compound could lead to the formation of novel mesophases.

Porous Organic Frameworks (POFs): The dibromo functionality allows for the creation of extended, porous networks through reactions with multi-topic linkers. The resulting materials could have applications in gas storage, separation, and catalysis.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The development of a synthetic route to this compound would benefit immensely from the application of modern synthetic techniques. Flow chemistry, in particular, offers several potential advantages over traditional batch processing. These include enhanced safety, improved reaction control, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could be instrumental in managing the regioselectivity of the bromination step.

Furthermore, a focus on sustainable synthesis methodologies would be a key aspect of future research. This could involve the use of greener solvents, catalyst systems with high turnover numbers, and processes that minimize waste generation, aligning with the principles of green chemistry.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To effectively study the synthesis and reactivity of this compound, the use of advanced in-situ characterization techniques would be invaluable. Spectroscopic methods such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance) could provide real-time data on the consumption of reactants and the formation of intermediates and products. This would allow for rapid reaction optimization and a deeper mechanistic understanding of the synthetic transformations. These techniques would be particularly beneficial when integrated into a flow chemistry setup, enabling a high-throughput approach to exploring the reaction space for this novel compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.